molecular formula C15H16ClN3O3S B11660332 2-[N-(2-Chlorophenyl)methanesulfonamido]-N-[(pyridin-3-YL)methyl]acetamide

2-[N-(2-Chlorophenyl)methanesulfonamido]-N-[(pyridin-3-YL)methyl]acetamide

Cat. No.: B11660332
M. Wt: 353.8 g/mol
InChI Key: YALAKYQVANVNPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[N-(2-Chlorophenyl)methanesulfonamido]-N-[(pyridin-3-YL)methyl]acetamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities This compound is characterized by the presence of a chlorophenyl group, a methanesulfonamido group, and a pyridinylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2-Chlorophenyl)methanesulfonamido]-N-[(pyridin-3-YL)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of aniline to form 2-chloroaniline.

    Sulfonation: The 2-chloroaniline is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form 2-chlorophenylmethanesulfonamide.

    Acetamide Formation: The final step involves the reaction of 2-chlorophenylmethanesulfonamide with pyridin-3-ylmethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[N-(2-Chlorophenyl)methanesulfonamido]-N-[(pyridin-3-YL)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[N-(2-Chlorophenyl)methanesulfonamido]-N-[(pyridin-3-YL)methyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in bacterial cell wall synthesis, leading to inhibition of bacterial growth.

    Pathways Involved: It may interfere with signaling pathways related to inflammation and cancer cell proliferation, thereby exerting its anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
  • N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
  • N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide

Uniqueness

2-[N-(2-Chlorophenyl)methanesulfonamido]-N-[(pyridin-3-YL)methyl]acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its chlorophenyl and pyridinylmethyl groups contribute to its potential as an antimicrobial and anticancer agent, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H16ClN3O3S

Molecular Weight

353.8 g/mol

IUPAC Name

2-(2-chloro-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C15H16ClN3O3S/c1-23(21,22)19(14-7-3-2-6-13(14)16)11-15(20)18-10-12-5-4-8-17-9-12/h2-9H,10-11H2,1H3,(H,18,20)

InChI Key

YALAKYQVANVNPN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCC1=CN=CC=C1)C2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.